[(2-methoxyphenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common route starts with the preparation of the 2-methoxyphenylmethyl halide, which is then reacted with a pyrazole derivative under basic conditions to form the desired amine. The reaction conditions often include the use of solvents like dichloromethane or toluene, and bases such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of (2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted amines, ketones, carboxylic acids, and other functionalized derivatives.
Scientific Research Applications
(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine
- **(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine
- **(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine
Uniqueness
(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H23N3O |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C16H23N3O/c1-13(2)12-19-9-8-15(18-19)11-17-10-14-6-4-5-7-16(14)20-3/h4-9,13,17H,10-12H2,1-3H3 |
InChI Key |
GFMUYJZOWKHLHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=N1)CNCC2=CC=CC=C2OC |
Origin of Product |
United States |
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